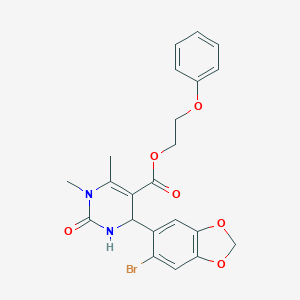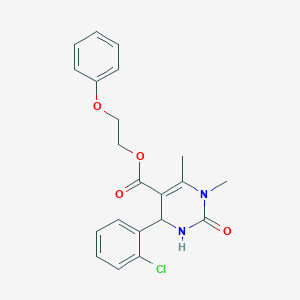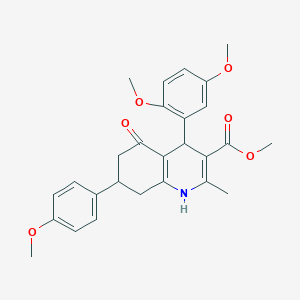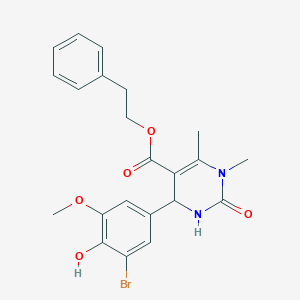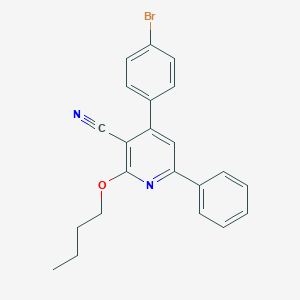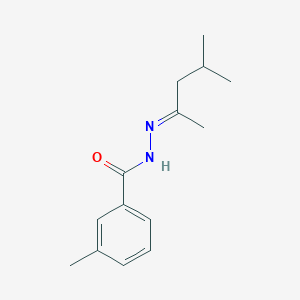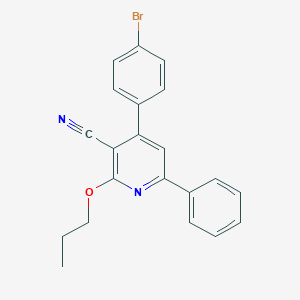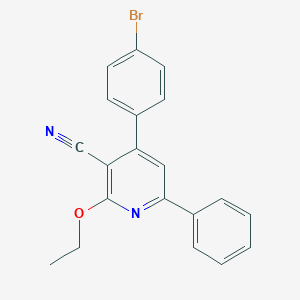
(2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly known as DAP-3, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Characterization
(2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been a subject of research due to its potential in various scientific fields. Tayade and Waghmare (2016) explored the isomerization of compounds related to this compound, emphasizing the structural significance and chemical characterization of these compounds (Tayade & Waghmare, 2016). Similarly, the molecular structure, single crystal structure, and spectroscopic characterization of compounds with structural similarities to this compound have been thoroughly investigated to understand their molecular properties and potential applications (Kumar et al., 2016).
Optical and Nonlinear Optical Properties
The nonlinear optical properties of related compounds have garnered significant attention. Razvi et al. (2019) studied a dye with structural similarities, focusing on its nonlinear refractive index and nonlinear absorption coefficient, finding promising results for potential applications in optical devices (Razvi et al., 2019). Similarly, the synthesis and nonlinear optical properties of (2E)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one were explored, highlighting the potential of these compounds in the field of photonics and optical communication (Shruthi et al., 2017).
Molecular Structure and Interactions
The molecular structure of compounds similar to this compound has been studied extensively. For example, the crystal packing, molecular interactions, and structural stability of such compounds have been analyzed to understand their chemical behavior and potential applications in various fields (Salian et al., 2018).
Propriétés
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-10-18(23-3)13(11-14)5-9-17(20)16-8-6-15(22-2)12-19(16)24-4/h5-12H,1-4H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMFJTNGHAHFMM-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B404355.png)
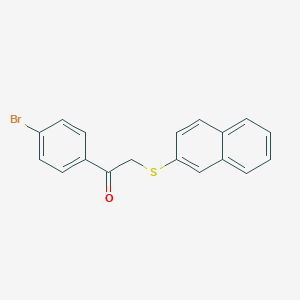
![N-[(E)-(3-hydroxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B404357.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B404358.png)
